7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
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Overview
Description
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is a unique bicyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.194 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane structure, which includes two methoxy groups at the 7-position and a ketone group at the 2-position. It is often used in organic synthesis and research due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a Diels-Alder reaction. One common method includes the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production efforts.
Chemical Reactions Analysis
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various synthetic pathways.
Medicine: Research into derivatives of this compound may lead to the development of new pharmaceuticals.
Industry: Its use in industrial applications is limited, but it may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one exerts its effects is primarily through its reactivity in chemical reactions. The presence of the methoxy and ketone groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar compounds to 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one include:
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-ol: This compound has a hydroxyl group instead of a ketone group.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound includes additional chlorine atoms, which can significantly alter its reactivity.
7-(Hydroxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one: This compound has a hydroxymethyl and a methylsulfanyl group, providing different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
64145-56-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
RESRXHNESRQRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CC(=O)C1C=C2)OC |
Origin of Product |
United States |
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